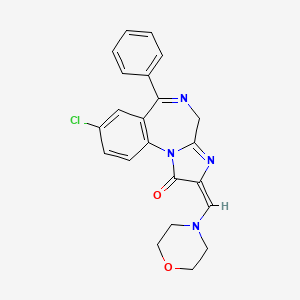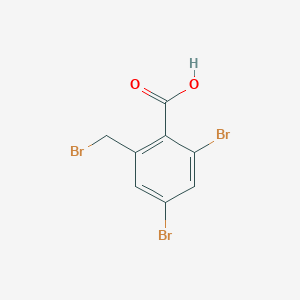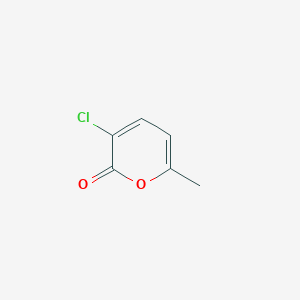![molecular formula C14H19NO2 B14587711 4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol CAS No. 61098-56-4](/img/structure/B14587711.png)
4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Methyl-6-azabicyclo[321]octan-1-yl)benzene-1,2-diol is a complex organic compound that features a bicyclic structure with a nitrogen atom and a benzene ring substituted with two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl-6-azabicyclo[321]octan-1-yl)benzene-1,2-diol typically involves the construction of the 6-azabicyclo[32One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including the stereoselective reduction of bicyclic ketones . The benzene-1,2-diol moiety can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow chemistry and automated synthesis platforms to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The bicyclic ketone can be reduced to form the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted benzene derivatives from substitution reactions.
Applications De Recherche Scientifique
4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s structural similarity to bioactive alkaloids makes it a valuable tool in studying biological pathways and receptor interactions.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound is used in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure provides rigidity, which enhances its binding affinity and selectivity. The hydroxyl groups on the benzene ring can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares the bicyclic structure but lacks the benzene-1,2-diol moiety.
8-Azabicyclo[3.2.1]octan-3-ol: Similar in structure but with a hydroxyl group on the bicyclic ring instead of the benzene ring.
Uniqueness
4-(6-Methyl-6-azabicyclo[321]octan-1-yl)benzene-1,2-diol is unique due to the presence of both the bicyclic structure and the benzene-1,2-diol moiety, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61098-56-4 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
4-(6-methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol |
InChI |
InChI=1S/C14H19NO2/c1-15-9-14(6-2-3-11(15)8-14)10-4-5-12(16)13(17)7-10/h4-5,7,11,16-17H,2-3,6,8-9H2,1H3 |
Clé InChI |
WNESYXCDRGYJIP-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2(CCCC1C2)C3=CC(=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


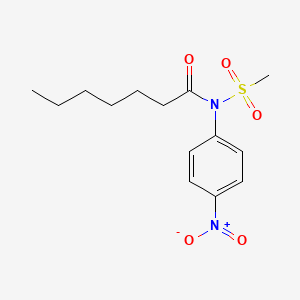
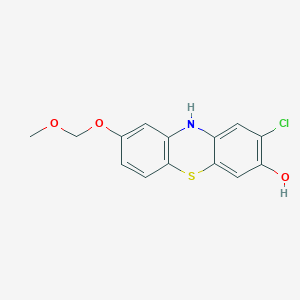
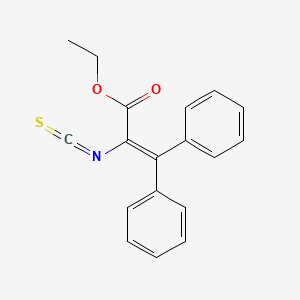
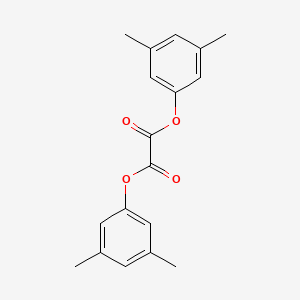
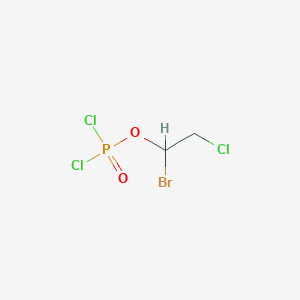
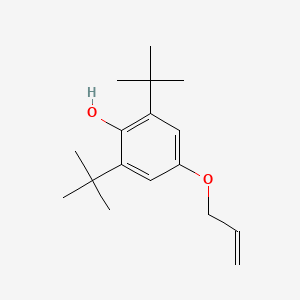
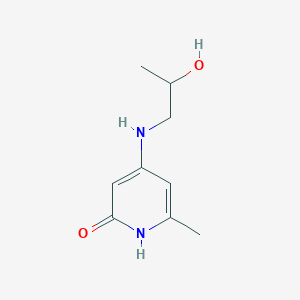
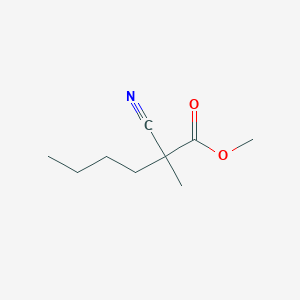
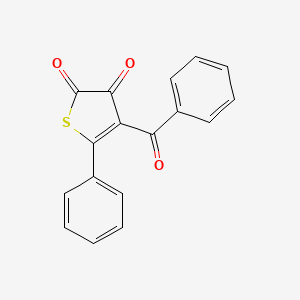
![Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14587700.png)
